2H-IMIDAZOLE-2-THIONE,1,3-DIHYDRO-4-METHYL-5-PHENYL-1-(PHENYLAMINO)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

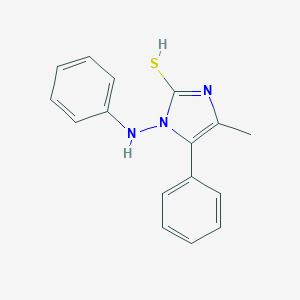

2H-IMIDAZOLE-2-THIONE,1,3-DIHYDRO-4-METHYL-5-PHENYL-1-(PHENYLAMINO)- is a heterocyclic compound with the molecular formula C16H15N3S This compound is characterized by the presence of an aniline group, a methyl group, a phenyl group, and a thiol group attached to an imidazole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2H-IMIDAZOLE-2-THIONE,1,3-DIHYDRO-4-METHYL-5-PHENYL-1-(PHENYLAMINO)- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of aniline derivatives with substituted nitriles in the presence of a catalyst. The reaction conditions often include mild temperatures and the use of solvents such as ethanol or methanol. The cyclization process results in the formation of the imidazole ring with the desired substituents.

Industrial Production Methods: Industrial production of 2H-IMIDAZOLE-2-THIONE,1,3-DIHYDRO-4-METHYL-5-PHENYL-1-(PHENYLAMINO)- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Análisis De Reacciones Químicas

Staudinger/Aza-Wittig Multicomponent Reaction (MCR)

An alternative regioselective approach employs α-azidohydrazones (2a ) subjected to:

-

Staudinger reaction with triphenylphosphine (PPh₃) to form iminophosphorane intermediates (3a ).

-

Aza-Wittig reaction with carbon disulfide (CS₂) to cyclize into 1-aminoimidazole-2-thiones (5a–k ) .

Optimized Conditions :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Azidation | NaN₃, THF, 0°C to RT | 70 |

| Staudinger | PPh₃, CH₂Cl₂, 0°C to RT | 66 |

| Cyclization with CS₂ | THF/MeOH (4:1), reflux | 53–85 |

This MCR method enhances regioselectivity and reduces side products compared to traditional cycloaddition .

Post-Synthetic Modifications

The compound’s reactive NH and thiourea moieties enable further functionalization:

3.1. Thiadiazine Formation

Reaction with CS₂ under basic conditions (K₂CO₃) yields 2H-imidazo[2,1-b] thiadiazinones (8a–c ) via:

Example :

| Product | R Group | Yield (%) |

|---|---|---|

| 8a | Ph | 84 |

| 8b | 4-MeOPh | 89 |

3.2. Oxidative Coupling

Exposure to DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) induces oxidative ring contraction, forming benzimidazole derivatives (26a–g ) .

Structural Characterization

NMR studies confirm the thiourea resonance structure:

-

¹H-NMR :

-

NOE-DIFF Spectroscopy :

Mechanistic Insights

The reaction pathway involves:

-

Thiocyanate displacement on α-halo ketones.

-

Hydrazone formation with arylhydrazines.

Critical Factor :

Comparative Analysis of Methods

| Parameter | Schantl Protocol | MCR Approach |

|---|---|---|

| Regioselectivity | Moderate | High |

| Yield | 50–70% | 53–85% |

| Byproducts | Iminothiazoline (minor) | Ph₃P=S (easily removable) |

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the anticancer properties of imidazole-2-thione derivatives. A notable investigation demonstrated that certain derivatives exhibit potent DNA intercalation properties, leading to significant antiproliferative activity against various cancer cell lines, including HepG2 (liver), MCF-7 (breast), and HCT-116 (colon) cells. The study found that compounds derived from imidazole-2-thione showed anticancer activity superior to doxorubicin, a well-known chemotherapeutic agent .

Adrenergic Activity

Imidazole-2-thiones have been associated with adrenergic activity, which is useful in treating conditions such as glaucoma, chronic pain, and hypertension. These compounds can act on alpha and beta adrenergic receptors, making them valuable in developing new therapeutic agents for cardiovascular diseases and respiratory conditions .

Structural Properties

The aggregation behavior of imidazole-2-thione derivatives has been studied extensively. These compounds exhibit unique structural properties that allow them to form organized structures in solution and on solid surfaces, such as polycrystalline gold. Understanding these properties is crucial for developing materials with specific functionalities, such as sensors or catalysts .

Silylated Derivatives

The synthesis of backbone silylated imidazole-2-thiones has opened new avenues in material science. These derivatives exhibit unique bond lengths and angles, which can be tailored for specific applications in nanotechnology and materials engineering .

Dual DNA Intercalators

A case study focused on the synthesis of hybrid scaffolds combining imidazole-2-thione with acenaphthylenone revealed their potential as dual DNA intercalators and topoisomerase II inhibitors. The study reported that specific compounds induced detectable DNA damage and exhibited significant anticancer activity against breast cancer cell lines .

Antifungal Activity

Another study explored the antifungal properties of imidazole derivatives, indicating their potential use in treating fungal infections. The findings suggest that modifications to the imidazole ring can enhance antifungal efficacy, providing insights into designing new antifungal agents .

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Pharmaceutical | Anticancer agents | Potent activity against multiple cancer cell lines |

| Adrenergic activity | Useful for treating glaucoma and hypertension | |

| Material Science | Structural properties | Unique aggregation behavior observed |

| Silylated derivatives | Tailorable for nanotechnology applications | |

| Case Studies | Dual DNA intercalators | Significant DNA damage and anticancer activity |

| Antifungal activity | Enhanced efficacy with structural modifications |

Mecanismo De Acción

The mechanism of action of 2H-IMIDAZOLE-2-THIONE,1,3-DIHYDRO-4-METHYL-5-PHENYL-1-(PHENYLAMINO)- involves its interaction with molecular targets such as enzymes or receptors. The thiol group can form covalent bonds with target proteins, leading to inhibition or modulation of their activity. The imidazole ring can also participate in hydrogen bonding or π-π interactions, contributing to the compound’s overall biological effects.

Comparación Con Compuestos Similares

1-Anilino-4-methylimidazole-2-thiol: Lacks the phenyl group, which may affect its chemical properties and biological activities.

4-Methyl-5-phenylimidazole-2-thiol: Lacks the aniline group, which may influence its reactivity and applications.

1-Phenyl-4-methylimidazole-2-thiol: Lacks the aniline group, which may alter its interaction with molecular targets.

Uniqueness: 2H-IMIDAZOLE-2-THIONE,1,3-DIHYDRO-4-METHYL-5-PHENYL-1-(PHENYLAMINO)- is unique due to the presence of all three substituents (aniline, methyl, and phenyl groups) on the imidazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Actividad Biológica

The compound 2H-imidazole-2-thione, 1,3-dihydro-4-methyl-5-phenyl-1-(phenylamino)- has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound belongs to the class of imidazole derivatives , characterized by the presence of a thione group. The general structure can be represented as follows:

This structure includes an imidazole ring fused with a thione moiety, which is crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazole derivatives. For instance, compounds similar to 2H-imidazole-2-thione have shown significant cytotoxic effects against various cancer cell lines. One study reported that derivatives with a phenyl group exhibited enhanced activity against MCF-7 breast cancer cells, with IC50 values significantly lower than that of doxorubicin, a standard chemotherapeutic agent .

| Compound | Cell Line | IC50 (µM) | Comparison to Doxorubicin |

|---|---|---|---|

| 5b | MCF-7 | 1.5 | More active |

| 5h | MCF-7 | 3.0 | More active |

These findings suggest that the structural modifications in imidazole derivatives can lead to improved anticancer properties.

Antibacterial Activity

Imidazole derivatives have also demonstrated antibacterial properties. The mechanism involves the disruption of bacterial cell membranes and interference with metabolic pathways. A study indicated that compounds bearing the thione moiety were effective against various strains of bacteria, highlighting their potential as antimicrobial agents .

Cytoprotective Effects

Research indicates that certain imidazole derivatives exhibit cytoprotective effects against oxidative stress. The electron-donating properties of substituents on the imidazole ring play a significant role in enhancing this activity. Compounds with methyl and ethyl substitutions showed better protective effects compared to their unsubstituted counterparts .

The biological activities of 2H-imidazole-2-thione can be attributed to several mechanisms:

- DNA Intercalation : Some derivatives have been shown to intercalate into DNA strands, leading to structural damage and inhibition of topoisomerase II, an essential enzyme for DNA replication .

- Reactive Oxygen Species (ROS) Scavenging : The thione group is effective in scavenging ROS, thereby protecting cells from oxidative damage.

- Receptor Modulation : Compounds like 2H-imidazole-2-thione may interact with adrenergic receptors, influencing various physiological responses such as blood pressure regulation and pain modulation .

Case Studies

A notable case study involved synthesizing a series of imidazole-2-thiones linked to acenaphthylenone. These compounds were evaluated for their antiproliferative activity and ability to induce DNA damage in cancer cells. The results indicated that specific structural features significantly enhanced their anticancer efficacy .

Another study focused on the hemolytic activity of related compounds, assessing their biocompatibility. It was found that certain derivatives exhibited low hemolytic activity (<5%), indicating their potential for safe therapeutic use without disrupting cell membranes .

Propiedades

IUPAC Name |

3-anilino-5-methyl-4-phenyl-1H-imidazole-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3S/c1-12-15(13-8-4-2-5-9-13)19(16(20)17-12)18-14-10-6-3-7-11-14/h2-11,18H,1H3,(H,17,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVTOWPPLGBQSQC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C(=S)N1)NC2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.